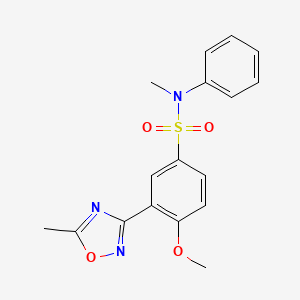
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide, also known as HMN-176, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound was first synthesized in 1999 and has since been the subject of numerous scientific studies.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide involves the inhibition of tubulin polymerization, which is necessary for cell division. By inhibiting tubulin polymerization, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide prevents the formation of microtubules, which are essential for the proper function of the cytoskeleton. This disruption of the cytoskeleton leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide can induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. Additionally, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide in lab experiments is its specificity for cancer cells. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, one limitation of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide in lab experiments is its solubility. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide has low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide. One potential direction is the development of more soluble derivatives of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide, which would improve its efficacy in vivo. Additionally, further studies are needed to determine the optimal dosing and administration of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide in cancer treatment. Finally, more research is needed to determine the potential use of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide involves several steps, including the reaction of 2-hydroxy-6-methoxyquinoline with formaldehyde, followed by the reaction with N-methyl-3-nitrobenzamide. The final product is obtained by purification through column chromatography.
Scientific Research Applications
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide has been the subject of extensive research in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Studies have also shown that N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide can induce apoptosis (cell death) in cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-21(19(24)12-4-3-5-15(9-12)22(25)26)11-14-8-13-10-16(27-2)6-7-17(13)20-18(14)23/h3-10H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAIBSMJTSCJRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7710385.png)




